Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate
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Overview
Description
Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms and the imidazo[1,2-a]pyridine scaffold makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂).
Carbamate Formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
- N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
- 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Uniqueness
Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is unique due to the presence of the carbamate ester group, which can enhance its biological activity and specificity compared to other similar compounds . The combination of bromine atoms and the imidazo[1,2-a]pyridine scaffold also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11Br2N3O2 |
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Molecular Weight |
425.07 g/mol |
IUPAC Name |
methyl N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C15H11Br2N3O2/c1-22-15(21)19-14-12(9-5-3-2-4-6-9)18-13-11(17)7-10(16)8-20(13)14/h2-8H,1H3,(H,19,21) |
InChI Key |
RWMNIAMNPSWQDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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